molecular formula C20H30O2 B13433358 8(17),12E,14-Labdatrien-20-oic acid

8(17),12E,14-Labdatrien-20-oic acid

Cat. No.: B13433358
M. Wt: 302.5 g/mol
InChI Key: VLQWZUQLAWRAFU-PZFAHHJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpene, a class of compounds known for their diverse biological activities. This compound is naturally found in the rhizomes of Isodon yuennanensis and has been studied for its potential pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

8(17),12E,14-Labdatrien-20-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aminophylline and Rp-cAMPS. The reaction conditions often involve in vitro experiments using isolated guinea pig trachea and in silico molecular docking/dynamics simulations .

Major Products Formed

The major products formed from the reactions of this compound include derivatives with enhanced pharmacological properties, such as increased smooth muscle relaxation .

Comparison with Similar Compounds

8(17),12E,14-Labdatrien-20-oic acid is unique among labdane-type diterpenes due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(4S,4aR,8aS)-8,8-dimethyl-3-methylidene-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17-,20-/m0/s1

InChI Key

VLQWZUQLAWRAFU-PZFAHHJVSA-N

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C(=O)O)/C=C

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.